molecular formula C9H8ClIO2 B12856923 Methyl 5-chloro-3-iodo-2-methylbenzoate

Methyl 5-chloro-3-iodo-2-methylbenzoate

Cat. No.: B12856923
M. Wt: 310.51 g/mol
InChI Key: DDEGHBXSDBUBBL-UHFFFAOYSA-N
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Description

Methyl 5-chloro-3-iodo-2-methylbenzoate: is an organic compound with the molecular formula C9H8ClIO2 and a molecular weight of 310.52 g/mol . This compound is a derivative of benzoic acid and is characterized by the presence of chlorine, iodine, and methyl ester functional groups. It is commonly used in various chemical reactions and scientific research due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-chloro-3-iodo-2-methylbenzoate typically involves the esterification of 5-chloro-3-iodo-2-methylbenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-chloro-3-iodo-2-methylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 5-chloro-3-iodo-2-methylbenzoate is used in various scientific research applications, including:

    Chemistry: As a building block in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme interactions and metabolic pathways.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-chloro-3-iodo-2-methylbenzoate involves its interaction with specific molecular targets. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new chemical bonds. The presence of chlorine and iodine atoms enhances its reactivity, making it a valuable intermediate in organic synthesis .

Comparison with Similar Compounds

  • Methyl 5-chloro-2-iodo-3-methylbenzoate
  • Methyl 3-chloro-5-iodo-2-methylbenzoate
  • Methyl 3-iodo-4-methylbenzoate

Comparison: Methyl 5-chloro-3-iodo-2-methylbenzoate is unique due to the specific positioning of the chlorine and iodine atoms on the benzene ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to its similar compounds, it may exhibit different reactivity patterns and selectivity in chemical reactions .

Properties

Molecular Formula

C9H8ClIO2

Molecular Weight

310.51 g/mol

IUPAC Name

methyl 5-chloro-3-iodo-2-methylbenzoate

InChI

InChI=1S/C9H8ClIO2/c1-5-7(9(12)13-2)3-6(10)4-8(5)11/h3-4H,1-2H3

InChI Key

DDEGHBXSDBUBBL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1I)Cl)C(=O)OC

Origin of Product

United States

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